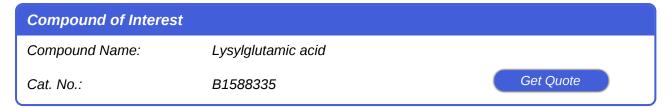


Vilon (Lys-Glu) Peptide: A Technical Guide to its Anti-Aging Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilon (Lys-Glu) is a synthetic dipeptide bioregulator that has demonstrated significant potential as a geroprotective and anti-aging agent in a variety of preclinical studies. Composed of L-lysine and L-glutamic acid, Vilon is one of the shortest peptides exhibiting biological activity.[1] Its primary mechanism of action involves the epigenetic regulation of gene expression through the decondensation of chromatin, leading to the reactivation of genes silenced during the aging process.[2][3] This guide provides an in-depth technical overview of the anti-aging properties of Vilon, summarizing key experimental findings, quantitative data, and detailed methodologies to support further research and development in this area.

Introduction

The progressive decline of physiological function and increased susceptibility to disease are hallmarks of aging. At the molecular level, aging is associated with a host of changes, including epigenetic alterations that lead to the condensation of chromatin and the subsequent silencing of genes crucial for cellular maintenance and function.[4] The Vilon peptide has emerged as a promising candidate for mitigating these age-related changes. Its ability to interact with the genetic material and modulate gene expression presents a novel therapeutic avenue for promoting healthy aging and extending lifespan. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current scientific knowledge on the anti-aging effects of Vilon.



Mechanism of Action: Epigenetic Regulation

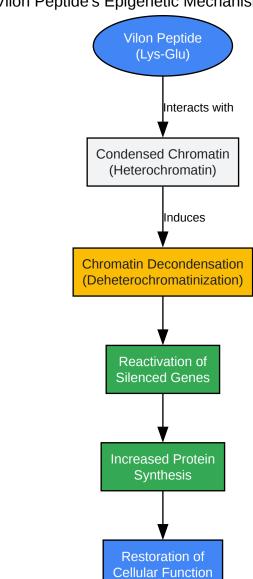
The primary anti-aging mechanism of Vilon is its ability to induce the decondensation of heterochromatin, the tightly packed form of DNA.[3] This process, known as deheterochromatinization, allows for the reactivation of previously repressed genes.[4] Vilon's effects on chromatin are selective, as it does not appear to induce the decondensation of pericentromeric structural heterochromatin.[3]

The proposed mechanism involves the following steps:

- Chromatin Decondensation: Vilon induces the "unrolling" of total heterochromatin in lymphocytes of elderly individuals.[3]
- Gene Reactivation: This decondensation leads to the release of genes that were repressed due to the condensed state of the chromatin.[1][3]
- Activation of Synthetic Processes: Vilon specifically activates ribosomal genes by decondensing the nucleolus organizer regions, which in turn stimulates protein synthesis.[3]

This epigenetic modulation is believed to be the foundation for Vilon's diverse anti-aging effects, including its impact on the immune system, cellular proliferation, and overall lifespan.





Vilon Peptide's Epigenetic Mechanism of Action

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Vilon's primary mechanism of action.

Effects on Lifespan and Healthspan

Preclinical studies in animal models have provided compelling evidence for Vilon's ability to extend lifespan and improve healthspan.



Lifespan Extension

A key study by Khavinson and Anisimov (2000) investigated the long-term effects of Vilon administration in female CBA mice. The results demonstrated a significant increase in survival in the Vilon-treated group compared to controls.[5]

| Parameter | Control Group | Vilon-Treated Group | Fold Change | Citation |
|-----------------------|---------------|------------------------|--------------|----------|
| Survival to 22 months | - | - | 1.24x higher | [5] |
| Survival to 23 months | - | - | 2.57x higher | [5] |

Healthspan Improvement

Beyond extending lifespan, Vilon has been shown to improve various markers of healthspan:

- Increased Physical Activity and Endurance: Subcutaneous administration of Vilon to female
 CBA mice from the 6th month of life resulted in increased physical activity and endurance.[2]
 [6]
- Reduced Tumor Incidence: The same study reported a significant reduction in the incidence
 of spontaneous tumors. The incidence of all tumors was reduced 1.5-fold, and multiple
 tumors were reduced 1.8-fold in the Vilon-treated group.[5] In another study on a murine
 model of bladder cancer, Vilon was reported to reduce the incidence of preneoplastic and
 early neoplastic changes in the urinary bladder mucosa.[1]
- Improved Gastrointestinal Function: Vilon has been shown to improve the activity of certain enzymes in the gastrointestinal tracts of older mice and enhance the absorption of glucose and glycine in the small intestine of older rats.[7]

Immunomodulatory Effects

Vilon's origins in thymus research are reflected in its potent immunomodulatory properties. It plays a crucial role in restoring immune function that declines with age.



T-Cell Differentiation and Proliferation

Vilon stimulates the differentiation of thymocytes, the precursors to T-cells, and promotes their proliferation.[8] It has been shown to increase the expression of the lymphocyte differentiation marker CD5 in thymic cells.[1]

Cytokine Regulation

Vilon has been demonstrated to activate the synthesis of interleukin-2 (IL-2) mRNA in splenocytes from CBA mice in vitro, a key cytokine for T-cell proliferation and activation.[9][10]

| Cell Type | Cytokine | Effect | Citation |
|-------------------|------------------------------|-------------------------|----------|
| Mouse Splenocytes | Interleukin-2 (IL-2) mRNA | Activation of synthesis | [9][10] |

Cellular and Molecular Effects

Vilon's influence extends to various cellular and molecular processes that are integral to the aging process.

Cellular Proliferation

Studies have shown that Vilon can stimulate cell proliferation in various tissues. In spleen organotypic tissue cultures of rats of different ages, Vilon was found to stimulate cell proliferation in both young and old animals.[1]

Gene Expression

Vilon's ability to modulate chromatin leads to widespread changes in gene expression. A study using DNA-microarray technology on the heart of mice revealed that Vilon changed the expression of 36 clones. When combined with Epithalon, it altered the expression of 144 clones.

Antioxidant Effects

While direct studies on Vilon's effect on specific antioxidant enzymes are limited, some research suggests that peptides can up-regulate the expression of key antioxidant enzymes



such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]

Experimental Protocols

This section provides an overview of the methodologies used in key studies on Vilon. While highly detailed, step-by-step protocols from the original publications are not always available, the following descriptions are based on standard laboratory practices for the cited assays.

Animal Studies: Lifespan and Healthspan

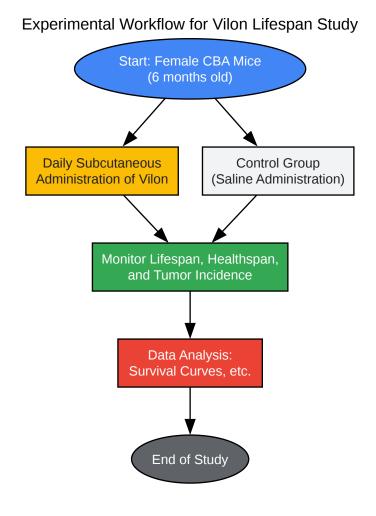
Objective: To assess the long-term effects of Vilon on lifespan and healthspan in mice.

Animal Model: Female CBA mice.[2][6]

Protocol Outline:

- Animal Housing: Mice are housed in standard laboratory conditions with controlled temperature, light/dark cycle, and access to food and water ad libitum.
- Treatment: Vilon (Lys-Glu) is administered subcutaneously starting from the 6th month of life. [2][6] While the exact dosage from the seminal lifespan study is not specified in the abstract, a common dosage for peptide administration in mice is in the range of 1-10 µg per mouse.
- Parameters Monitored:
 - Lifespan: Mortality is recorded daily.
 - Physical Activity and Endurance: Assessed using standard tests such as open-field tests and rotarod tests.
 - Body Temperature: Measured rectally.
 - Tumor Incidence: Animals are monitored for the development of spontaneous neoplasms,
 with necropsies performed upon death.
- Data Analysis: Survival curves are generated and analyzed using statistical methods such as the Kaplan-Meier method and log-rank test.





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A generalized workflow for a Vilon lifespan study.

Chromatin Decondensation Assay

Objective: To assess the effect of Vilon on chromatin structure in lymphocytes.

Cell Model: Cultured lymphocytes from elderly individuals.[3]

Protocol Outline (General):

 Cell Culture: Lymphocytes are isolated from peripheral blood and cultured in appropriate media.



- Vilon Treatment: Vilon is added to the cell culture at various concentrations and incubated for a specified period.
- Chromatin Analysis: Chromatin decondensation can be assessed using several methods:
 - Microscopy: Changes in nuclear morphology and chromatin condensation can be visualized using DNA-binding dyes (e.g., DAPI) and fluorescence microscopy.
 - Biochemical Assays: Techniques such as micrococcal nuclease (MNase) digestion followed by gel electrophoresis can be used to assess the accessibility of DNA.
 - Calorimetry: Differential scanning calorimetry can be used to study the thermal stability of chromatin, which is altered by its condensation state.[3]
- Data Analysis: Quantitative analysis of changes in nuclear size, fluorescence intensity, or DNA fragmentation patterns.

Lymphocyte Proliferation Assay (MTT Assay)

Objective: To measure the effect of Vilon on lymphocyte proliferation.

Cell Model: Isolated lymphocytes or splenocytes.

Protocol Outline (MTT Assay):

- Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.
- Vilon Treatment: Cells are treated with various concentrations of Vilon and incubated for a period of 24-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
- Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[12][13]



- Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.[12][13]
- Data Analysis: The absorbance readings are used to calculate the percentage of cell proliferation relative to an untreated control.

Signaling Pathways

While the primary mechanism of Vilon is epigenetic, its downstream effects likely involve various signaling pathways. For instance, its influence on cellular proliferation and survival may intersect with pathways such as the TGF- β signaling pathway, which is known to be involved in cell growth and differentiation.



Epigenetic Regulation Chromatin Decondensation Altered Gene Expression Downstream Effects Cell Proliferation Intersecting Pathways MAPK Signaling TGF-β Signaling

Potential Vilon-Influenced Signaling

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Hypothesized signaling interactions of Vilon.

Conclusion and Future Directions

The Vilon peptide represents a significant advancement in the field of gerontology. Its unique ability to reverse age-related epigenetic changes and restore cellular function provides a strong foundation for its development as an anti-aging therapeutic. The existing preclinical data are



promising, demonstrating Vilon's capacity to extend lifespan, improve healthspan, and modulate the immune system.

Future research should focus on:

- Elucidating Detailed Molecular Mechanisms: Further investigation into the precise molecular targets of Vilon and the downstream signaling pathways it modulates.
- Comprehensive In Vivo Studies: Larger and more detailed animal studies to confirm and expand upon the initial findings, including a wider range of aging biomarkers.
- Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of Vilon in humans for promoting healthy aging and preventing age-related diseases.

The continued exploration of Vilon and similar peptide bioregulators holds the potential to revolutionize our approach to aging, shifting the focus from treating age-related diseases to promoting longevity and vitality at the cellular level.

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